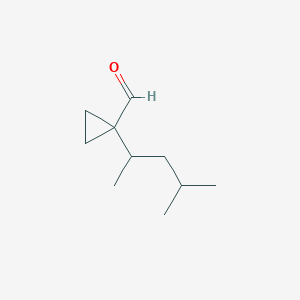
1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a cycloalkane derivative, characterized by a cyclopropane ring substituted with a 4-methylpentan-2-yl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst such as rhodium or copper, and a diazo compound as the carbenoid source. The resulting cyclopropane intermediate is then subjected to oxidation to introduce the aldehyde functional group.
Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction produces the primary alcohol.
Scientific Research Applications
1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving aldehydes and cyclopropane rings. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural features may be exploited in the design of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The cyclopropane ring can also participate in reactions, particularly those involving ring-opening or substitution.
Molecular targets and pathways involved in the compound’s action include enzymes that catalyze reactions with aldehydes and cyclopropane rings. These enzymes may facilitate the conversion of the compound into other biologically active molecules.
Comparison with Similar Compounds
1-(4-Methylpentan-2-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and aldehydes. Similar compounds include:
Cyclopropanecarboxaldehyde: A simpler aldehyde with a cyclopropane ring, lacking the 4-methylpentan-2-yl group.
Cyclopropylmethyl ketone: A ketone with a cyclopropane ring, differing in the presence of a ketone functional group instead of an aldehyde.
4-Methylpentan-2-one: A ketone with a similar alkyl chain but lacking the cyclopropane ring.
The uniqueness of this compound lies in its combination of a cyclopropane ring and an aldehyde group, along with the specific substitution pattern provided by the 4-methylpentan-2-yl group
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(4-methylpentan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-8(2)6-9(3)10(7-11)4-5-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
HLLZCKDVAPEFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C1(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



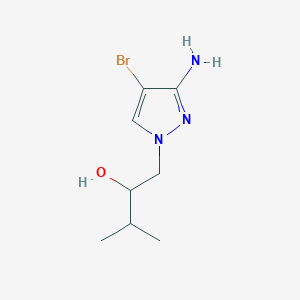
![6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B13295601.png)
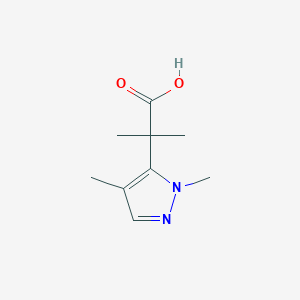

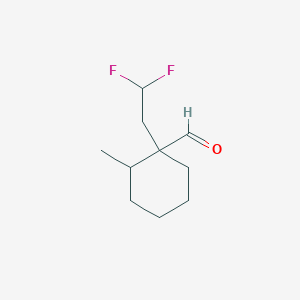
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B13295624.png)
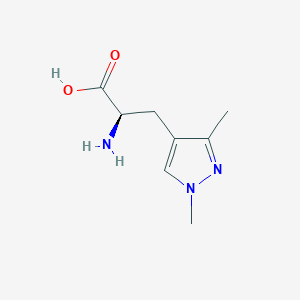
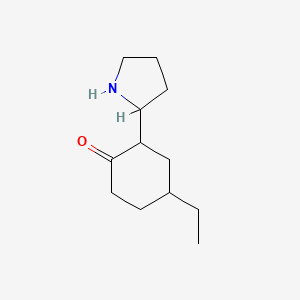
amine](/img/structure/B13295642.png)
![benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13295647.png)
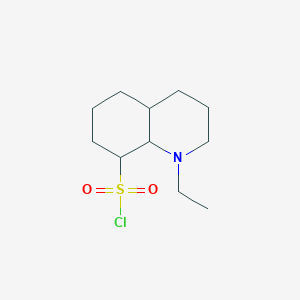
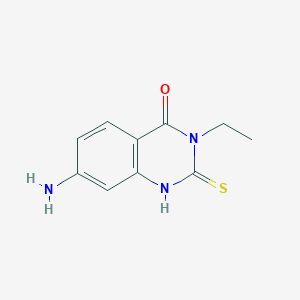
![2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13295658.png)
